molecular formula C20H25N3O3S B2689593 4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide CAS No. 791786-55-5

4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2689593
CAS No.: 791786-55-5
M. Wt: 387.5
InChI Key: ODQMWHHXLIWCGB-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the morpholine and phenyl groups. Common reagents used in these reactions include thionyl chloride, morpholine, and 4-methylphenyl isothiocyanate. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-methylphenyl)-2-morpholin-4-yl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-14-4-6-15(7-5-14)17-18(19(24)21-13-16-3-2-10-26-16)27-20(22-17)23-8-11-25-12-9-23/h4-7,16H,2-3,8-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQMWHHXLIWCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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